molecular formula C7H5ClN2O2 B15134165 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile

Cat. No.: B15134165
M. Wt: 184.58 g/mol
InChI Key: WLVWZQUUETYEFO-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carboxamide
  • 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carboxylic acid
  • 3-chloro-4-methoxy-6-oxo-3H-pyridine-5-ethyl ester

Uniqueness

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile is unique due to its specific functional groups and chemical properties

Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

3-chloro-4-methoxy-6-oxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3,5H,1H3

InChI Key

WLVWZQUUETYEFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N=CC1Cl)C#N

Origin of Product

United States

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